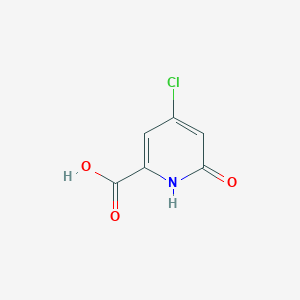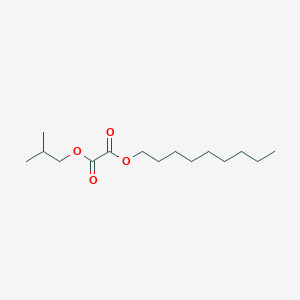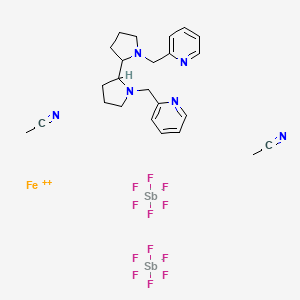
2-(2-Fluorophenyl)-1-phenylethan-1-amine
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-phenylethan-1-amine, also known as 2-Fluoro-1-phenylethanamine, is an organic compound that is used in a variety of scientific applications. It is an aromatic amine, meaning it is composed of an aromatic ring with an amine group attached. It is a colorless liquid with a boiling point of 220.7 °C and a melting point of -20.2 °C. It is soluble in water and alcohol and has a pKa of 10.8.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-1-phenylethan-1-aminehenylethanamine has a variety of scientific applications. It is used in the synthesis of biologically active compounds, such as the antidepressant drug venlafaxine. It is also used in the synthesis of other drugs, such as the anti-epileptic drug pregabalin. It is also used in the synthesis of dyes and pigments, such as the fluorescent dye fluorescein.
Mécanisme D'action
2-(2-Fluorophenyl)-1-phenylethan-1-aminehenylethanamine acts as an agonist for the serotonin and norepinephrine transporters. This means that it binds to the transporters and activates them, resulting in increased levels of serotonin and norepinephrine in the brain. This is thought to be responsible for the antidepressant effects of venlafaxine, as well as the anti-epileptic effects of pregabalin.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)-1-phenylethan-1-aminehenylethanamine has a variety of biochemical and physiological effects. It is known to increase levels of serotonin and norepinephrine, which are neurotransmitters that are involved in mood regulation. It is also known to increase levels of glutamate, which is an excitatory neurotransmitter. Additionally, it has been shown to reduce levels of cortisol, which is a stress hormone.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Fluorophenyl)-1-phenylethan-1-aminehenylethanamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive and can be difficult to store for long periods of time.
Orientations Futures
There are a variety of potential future directions for research involving 2-(2-Fluorophenyl)-1-phenylethan-1-aminehenylethanamine. One potential direction is to further study its mechanism of action and its effects on neurotransmitters and hormones. Additionally, it could be used to develop new drugs for the treatment of depression and other mental health conditions. Other potential directions include studying its effects on other diseases, such as cancer, and exploring its potential applications in the field of materials science.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZTOFJUGTTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)




![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)



![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)

![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)